(3R)-1-[(1,3-thiazol-2-yl)methyl]piperidin-3-amine dihydrochloride
Description
(3R)-1-[(1,3-thiazol-2-yl)methyl]piperidin-3-amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a thiazole ring attached to a piperidine moiety
Properties
CAS No. |
2648895-86-5 |
|---|---|
Molecular Formula |
C9H17Cl2N3S |
Molecular Weight |
270.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-1-[(1,3-thiazol-2-yl)methyl]piperidin-3-amine dihydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Attachment to Piperidine: The thiazole ring is then attached to the piperidine moiety through a nucleophilic substitution reaction. This step often requires the use of a suitable base, such as sodium hydride or potassium carbonate, to facilitate the reaction.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free amine to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring cost-effectiveness and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can be employed to modify the thiazole ring or the piperidine moiety, potentially yielding different derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the thiazole ring, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases for Substitution Reactions: Sodium hydride, potassium carbonate.
Major Products Formed:
N-oxides: Formed through oxidation.
Reduced Derivatives: Formed through reduction.
Substituted Thiazoles: Formed through nucleophilic substitution.
Scientific Research Applications
(3R)-1-[(1,3-thiazol-2-yl)methyl]piperidin-3-amine dihydrochloride has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies exploring its interaction with various biological targets, including receptors and enzymes.
Industrial Applications: It may be utilized in the synthesis of other complex molecules, serving as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (3R)-1-[(1,3-thiazol-2-yl)methyl]piperidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The thiazole ring and piperidine moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired pharmacological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
(3R)-1-[(1,3-thiazol-2-yl)methyl]piperidin-3-amine: The free base form without the dihydrochloride salt.
(3R)-1-[(1,3-thiazol-2-yl)methyl]piperidin-3-ol: A hydroxyl derivative.
(3R)-1-[(1,3-thiazol-2-yl)methyl]piperidin-3-carboxylic acid: A carboxyl derivative.
Uniqueness: (3R)-1-[(1,3-thiazol-2-yl)methyl]piperidin-3-amine dihydrochloride is unique due to its specific combination of the thiazole ring and piperidine moiety, as well as its dihydrochloride salt form. This combination imparts distinct physicochemical properties and biological activity, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
